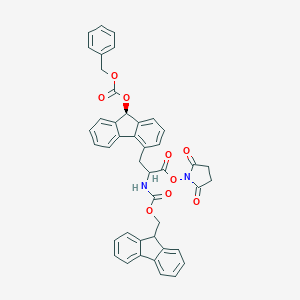
N,O-Bis-fmoc-tyr-onsu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a specialized reagent used in peptide synthesis. It is known for its ability to introduce protective groups to amino acids, particularly tyrosine, which is crucial in the synthesis of peptides and proteins. This compound utilizes base-labile protection for both the alpha amino group and the aromatic ring hydroxyl, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting product is then purified to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester primarily undergoes substitution reactions. The Fmoc group can be introduced to amines through nucleophilic substitution, where the hydroxysuccinimide ester acts as a leaving group .
Common Reagents and Conditions
Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), N-hydroxysuccinimide, sodium bicarbonate.
Conditions: Aqueous dioxane solution, base-labile conditions.
Major Products
The major product of these reactions is the Fmoc-protected amino acid, which can be further used in peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Scientific Research Applications
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in the field of peptide synthesis. It is particularly valuable for introducing protective groups to amino acids, which is essential for the stepwise construction of peptides. This compound has applications in:
Mechanism of Action
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the protection of amino groups through the formation of a stable Fmoc group. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for the same purpose of protecting amino groups but differs in its leaving group.
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent used for introducing Fmoc groups, with a different leaving group compared to the hydroxysuccinimide ester.
Uniqueness
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is unique due to its dual protection of both the alpha amino group and the aromatic ring hydroxyl. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .
Properties
CAS No. |
115136-02-2 |
|---|---|
Molecular Formula |
C43H34N2O9 |
Molecular Weight |
722.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
InChI Key |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Synonyms |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















